molecular formula C24H30N2O5 B12696981 5',16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate CAS No. 72149-70-3

5',16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate

Cat. No.: B12696981
CAS No.: 72149-70-3
M. Wt: 426.5 g/mol
InChI Key: SZRPEWKVASQOGU-UXOAYNHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Pyrazole Formation: Cyclization to form the pyrazole ring.

    Acetylation: Acetylation of the hydroxyl group at the 21-position to form the acetate ester.

Industrial Production Methods

Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Sequential addition of reagents and catalysts.

    Purification: Use of chromatography and recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further used in medicinal chemistry for drug development.

Scientific Research Applications

5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other corticosteroids.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Used in the treatment of inflammatory and autoimmune diseases.

    Industry: Used in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: A more potent corticosteroid with a longer duration of action.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.

Uniqueness

5’,16beta-Dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in a favorable therapeutic profile with reduced side effects compared to other corticosteroids.

Properties

CAS No.

72149-70-3

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

[2-[(1S,2S,4S,8R,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30N2O5/c1-13(27)31-12-20(30)24-15(11-25-26-24)9-18-17-5-4-14-8-16(28)6-7-22(14,2)21(17)19(29)10-23(18,24)3/h6-8,15,17-19,21,29H,4-5,9-12H2,1-3H3/t15-,17-,18-,19-,21+,22-,23-,24-/m0/s1

InChI Key

SZRPEWKVASQOGU-UXOAYNHTSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)CN=N2

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)CN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.